molecular formula C9H8ClN3O2 B1391927 Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1005209-44-8

Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

Cat. No.: B1391927
CAS No.: 1005209-44-8
M. Wt: 225.63 g/mol
InChI Key: HDRIBFRDDYKHAP-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context of Pyrazolo[1,5-a]pyrimidine Research

The development of pyrazolo[1,5-a]pyrimidine chemistry traces its origins to the broader exploration of fused heterocyclic systems that began in the mid-20th century. Pyrazolo[1,5-a]pyrimidines emerged as a notable class of heterocyclic compounds with potent protein kinase inhibitor activity, playing a critical role in targeted cancer therapy research. The historical significance of this scaffold became apparent as researchers recognized that protein kinases, which serve as key regulators in cellular signaling, are frequently disrupted in cancers, making them important targets for small-molecule inhibitors. The evolution of synthetic methodologies for pyrazolo[1,5-a]pyrimidine construction has been marked by continuous innovation, with several synthetic strategies developed for efficient synthesis including cyclization, condensation, three-component reactions, microwave-assisted methods, and green chemistry approaches.

The medicinal chemistry importance of pyrazolo[1,5-a]pyrimidines became evident through their identification as the dominant motif in many pharmaceutical agents, including zaleplon and indiplon as sedative agents, and ocinaplon as an anxiolytic agent. This recognition sparked intensive research efforts focused on expanding the structural diversity and understanding the structure-activity relationships within this compound class. The importance of this class of compounds lies in their varied and significant biological activities, leading to considerable methods being devised to prepare these compounds through substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms.

Pyrazolopyrimidine, as a fused heterocycle consisting of two nitrogen-containing heterocycles, has been engineered to exhibit specific modes of action, including activities as central nervous system agents, antibacterial agents, anti-inflammatory agents, anticancer agents, antifungal agents, antiviral agents, and ligands for estrogen receptors. The scaffold has also been found in multiple kinase inhibitors such as protein kinase, cyclin-dependent kinase, tropomyosin receptor kinase, epidermal growth factor receptor, and fibroblast growth factor receptor. These developments established the foundation for the synthesis and investigation of more complex derivatives such as ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound belongs to the broader classification of pyrazolo[1,5-a]pyrimidines, which represent one of four primary structural categories of pyrazolopyrimidines, alongside pyrazolo[3,4-d]pyrimidine, pyrazolo[4,3-d]pyrimidine, and pyrazolo[1,5-c]pyrimidine. The specific numbering system employed in the nomenclature reflects the fusion pattern between the pyrazole and pyrimidine rings, where the nitrogen atoms in the pyrazole ring are designated as positions 1 and 2, while the pyrimidine nitrogen atoms occupy positions 1 and 3 in the fused system.

The nomenclature system for fused heterocyclic compounds follows specific rules where the name is formed by combining the name of the substituent ring followed by numbers and letters in square brackets, then the name of the base ring. In the case of pyrazolo[1,5-a]pyrimidine systems, the pyrazole serves as the substituent ring fused to the pyrimidine base ring. The numbers in square brackets indicate which atoms in the minor ring are common to the major ring, specifically the fusion sites, while the letter defines the position of attachment of the minor ring to the major ring.

The classification of this compound as a substituted pyrazolo[1,5-a]pyrimidine derivative requires understanding of the positional numbering system specific to this fused heterocycle. The numbering starts from the nitrogen atom in the pyrazole ring that is not involved in the fusion, proceeding around the molecule in a manner that gives the lowest possible numbers to all substituents. The chlorine substituent at position 6 and the ethyl carboxylate group at position 2 represent specific modifications that significantly alter the compound's chemical and biological properties compared to the parent pyrazolo[1,5-a]pyrimidine structure.

Chemical Registry Information

CAS Number and Identification Parameters

This compound is uniquely identified by Chemical Abstracts Service Registry Number 1005209-44-8. This numerical identifier serves as the primary means of unambiguous identification within chemical databases and regulatory frameworks worldwide. The MDL number for this compound is MFCD11616110, providing an additional standardized identifier within the Molecular Design Limited database system. These registry numbers ensure precise identification and facilitate accurate communication among researchers, regulatory agencies, and commercial suppliers.

The compound's identification parameters extend beyond basic registry numbers to include various database-specific identifiers that enable comprehensive tracking and cross-referencing across multiple chemical information systems. The systematic cataloging of this compound reflects its recognized importance as a research chemical and potential pharmaceutical intermediate. The assignment of these standardized identifiers occurred following the compound's synthesis and characterization, marking its formal entry into the global chemical literature and commercial availability.

The registry information demonstrates the compound's status as a well-characterized chemical entity with established synthetic routes and confirmed structural identity. The presence of multiple identifier systems ensures accessibility across different chemical databases and facilitates international scientific collaboration. These identification parameters serve as the foundation for all subsequent chemical and biological investigations involving this specific pyrazolo[1,5-a]pyrimidine derivative.

Molecular Formula and Weight

The molecular formula of this compound is C₉H₈ClN₃O₂, reflecting the presence of nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. This composition results in a molecular weight of 225.63 grams per mole, calculated based on standard atomic weights. The molecular formula provides crucial information about the compound's elemental composition and enables calculation of various physicochemical parameters essential for understanding its behavior in different chemical environments.

Parameter Value
Molecular Formula C₉H₈ClN₃O₂
Molecular Weight 225.63 g/mol
Carbon Atoms 9
Hydrogen Atoms 8
Chlorine Atoms 1
Nitrogen Atoms 3
Oxygen Atoms 2

The molecular weight of 225.63 grams per mole places this compound within the typical range for small molecule pharmaceutical intermediates and research chemicals. This molecular weight is significantly higher than the parent pyrazolo[1,5-a]pyrimidine structure, which has a molecular formula of C₆H₅N₃ and molecular weight of 119.12 grams per mole. The additional mass arises from the incorporation of the chlorine substituent and the ethyl carboxylate functional group, which together contribute 106.51 mass units to the base structure.

The elemental composition reveals important structural features that influence the compound's chemical properties. The presence of three nitrogen atoms maintains the characteristic electron-deficient nature of the pyrazolo[1,5-a]pyrimidine core, while the chlorine atom introduces electron-withdrawing effects that enhance electrophilic character at specific positions. The ethyl carboxylate group contributes both electron-withdrawing inductive effects and potential sites for hydrogen bonding interactions, significantly impacting the compound's solubility and biological activity profiles.

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which follows established conventions for naming complex heterocyclic esters. This nomenclature system precisely describes the structural features through a systematic approach that identifies the core heterocyclic framework, substitution positions, and functional group modifications. The name construction begins with identification of the longest carbon chain or most complex ring system, which in this case is the fused pyrazolo[1,5-a]pyrimidine heterocycle serving as the parent structure.

The IUPAC naming system for this compound employs specific conventions for fused heterocyclic systems where the pyrazolo[1,5-a]pyrimidine core is treated as the parent structure with appropriate numbering. The numbering system assigns position 6 to the carbon atom bearing the chlorine substituent and position 2 to the carbon atom bearing the carboxylate ester functionality. The systematic name explicitly identifies both the chlorine substitution pattern and the ethyl ester functional group, providing complete structural information necessary for unambiguous identification.

Alternative naming systems may refer to this compound as pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-chloro-, ethyl ester, which follows a different convention that emphasizes the carboxylic acid derivation of the ester functionality. The SMILES notation for this compound is represented as CCOC(=O)C1=NN2C=C(Cl)C=NC2=C1, providing a linear string representation that captures all connectivity information. This notation system enables computational analysis and database searching while maintaining complete structural information in a compact format.

Structural Significance in Heterocyclic Chemistry

The structural architecture of this compound exemplifies the sophisticated molecular design principles underlying modern heterocyclic chemistry. The compound features a fused pyrazole-pyrimidine ring system that creates a rigid, planar structure with distinctive electronic properties arising from the aromatic π-electron system distributed across both rings. This fused heterocyclic motif represents a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery.

The molecular structure features distinct functional groups that significantly influence its chemical reactivity and biological activity. The chlorine substituent at the 6-position serves as an electron-withdrawing group that activates adjacent positions toward nucleophilic attack while simultaneously providing a leaving group for substitution reactions. The ethyl carboxylate functionality at the 2-position contributes both electronic effects through its electron-withdrawing carbonyl group and steric effects that influence molecular conformation and intermolecular interactions. These structural elements work synergistically to create a compound with enhanced reactivity compared to unsubstituted pyrazolo[1,5-a]pyrimidine analogs.

The structural characteristics play a significant role in determining the compound's reactivity and interaction with biological targets. The fused ring system provides a rigid framework that constrains conformational flexibility, potentially leading to enhanced binding affinity and selectivity for specific protein targets. The planar aromatic system enables π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the heteroatoms provide opportunities for hydrogen bonding and electrostatic interactions. The strategic placement of the chlorine atom and carboxylate ester creates a compound with balanced hydrophilic and lipophilic character, influencing its pharmacokinetic properties and cellular permeability.

Properties

IUPAC Name

ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIBFRDDYKHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678366
Record name Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005209-44-8
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005209-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves the following steps:

    Formation of the pyrazolo ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorine atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols

    Oxidizing agents: Potassium permanganate

    Reducing agents: Sodium borohydride

    Acids and bases: Hydrochloric acid, sodium hydroxide

Scientific Research Applications

Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate has shown promising biological activities in several studies:

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound targets specific kinases involved in cell proliferation and survival, such as PI3K isoforms. Some derivatives have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound has been identified as a selective inhibitor of AAK1 kinase, which plays a critical role in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antiviral Activity

Emerging evidence suggests that this compound may possess antiviral properties. Studies have indicated its effectiveness against viruses by inhibiting host cell kinases necessary for viral replication .

Case Studies

Several notable studies have explored the applications of this compound:

  • Inhibition of AAK1 :
    • A study demonstrated that derivatives effectively inhibited AAK1, suggesting potential applications in treating viral infections like dengue fever .
  • Anticancer Research :
    • Research focused on synthesizing pyrazolo[1,5-a]pyrimidine derivatives revealed strong anticancer potential against multiple cancer types .

Mechanism of Action

The mechanism of action of ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pyrazolo[1,5-a]Pyrimidine Core

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Cl at C6, COOEt at C2 C₉H₈ClN₃O₂ 225.63 Intermediate for kinase inhibitors
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Br at C6, COOEt at C2 C₉H₈BrN₃O₂ 270.09 Higher molecular weight; potential enhanced reactivity in cross-coupling
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate Br at C3, Cl at C7, COOEt at C6 C₉H₇BrClN₃O₂ 304.53 Dual halogenation increases steric hindrance; explored in antitumor SAR
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CH₂CH₂Cl at C6, COOMe at C2 C₁₀H₁₀ClN₃O₂ 239.66 Chloroethyl group enhances lipophilicity; discontinued due to stability issues
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate Me at C7, Ph at C2, COOEt at C5 C₁₇H₁₅N₃O₂ 293.32 Aromatic stacking via phenyl group; studied as COX-2 inhibitor
Key Observations:

Halogen Substituents: Bromine at C6 (vs. However, chlorine’s smaller size may favor metabolic stability.

Ester Position : Moving the carboxylate from C2 to C5 (as in ) alters the molecule’s dipole moment, affecting solubility and target interaction .

Dual Halogenation : Bromine at C3 and chlorine at C7 () introduces steric and electronic effects that may hinder off-target interactions in kinase inhibitors .

Biological Activity

Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which consists of a pyrazolo[1,5-a]pyrimidine core. The presence of a chlorine atom at the 6-position and an ethyl ester at the 2-position contributes to its biological activity. The molecular formula is C9H8ClN3O2C_9H_8ClN_3O_2 with a molecular weight of 229.63 g/mol.

The biological activity of this compound primarily involves its interaction with various molecular targets. The chlorine substituent and the carboxylate group are crucial for binding to specific enzymes and receptors, modulating their activity. This compound has been shown to inhibit critical pathways involved in cancer progression and inflammation.

Anticancer Activity

Numerous studies have highlighted the potential anticancer properties of this compound. It has been identified as a promising inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in various cancers. For instance, one study reported that derivatives of this compound exhibited IC50 values in the low nanomolar range against CK2α (8 nM) and CK2α' (38 nM) . The selectivity for CK2 over other kinases suggests that this compound could be developed into a targeted cancer therapy.

Anti-inflammatory and Antiviral Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory and antiviral applications. Research indicates that derivatives can inhibit pro-inflammatory cytokines and viral replication mechanisms . The modulation of these pathways positions this compound as a candidate for treating inflammatory diseases and viral infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. A series of studies have explored how different substituents at various positions on the pyrazolo[1,5-a]pyrimidine scaffold affect potency and selectivity against specific targets. For example:

CompoundTargetIC50 (nM)Selectivity
Compound 1CK2α8High
Compound 2CK2α'38High
Compound 3PI3Kδ18Moderate
Compound 4PI3Kγ52Low

This table summarizes some key findings regarding the structure-activity relationships observed in recent studies .

Case Study 1: CK2 Inhibition

A study conducted by researchers focused on optimizing pyrazolo[1,5-a]pyrimidines for enhanced selectivity towards CK2. The results indicated that minor modifications could lead to significant improvements in potency and selectivity, suggesting that this compound could serve as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

In another study examining the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidines, this compound was found to reduce levels of inflammatory markers in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate?

The compound is typically synthesized via multi-step protocols. A general approach involves:

  • Cyclization : Reacting 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine core .
  • Functionalization : Introducing the chlorine substituent at position 6 via nucleophilic substitution or direct halogenation. For example, using POCl₃ or PCl₅ under controlled conditions .
  • Esterification : Incorporating the ethyl carboxylate group at position 2 via esterification or direct coupling . Key intermediates are often characterized by NMR and X-ray crystallography to confirm regiochemistry .

Q. How can the purity and structure of this compound be validated?

  • Analytical Methods :
  • HPLC/GC-MS : For purity assessment (>95% purity is standard for research-grade material).
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., distinguishing C-6 chloro vs. C-7 substituents) .
  • X-ray Crystallography : Resolve ambiguities in regioselectivity, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
    • Control Experiments : Compare spectral data with analogs (e.g., ethyl 6-bromo derivatives) to verify structural integrity .

Advanced Research Questions

Q. What strategies optimize regioselectivity during chlorination at position 6?

Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing groups (e.g., esters) at position 2 direct electrophilic substitution to position 5. Computational modeling (DFT) can predict reactive sites .
  • Reagent Choice : POCl₃ in DMF selectively chlorinates position 6, while NCS (N-chlorosuccinimide) may lead to side products at position 5 .
  • Temperature Control : Lower temperatures (0–5°C) minimize overhalogenation .

Q. How do substituent variations (e.g., Cl vs. CN) impact biological activity?

  • Case Study : Ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits higher kinase inhibition (e.g., PI3Kδ) than its chloro analog due to enhanced hydrogen bonding with ATP-binding pockets .
  • Methodology :
  • SAR Studies : Synthesize analogs (e.g., 6-Cl, 6-Br, 6-CN) and test in enzyme assays.
  • Docking Simulations : Use software like AutoDock to predict binding modes .
    • Data Interpretation : Contradictions in activity (e.g., lower potency of 6-Cl derivatives) may arise from steric hindrance or altered electronic profiles .

Q. What catalytic systems improve cross-coupling reactions at position 2?

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) enable coupling of the ethyl carboxylate group with aryl amines, yielding bioactive derivatives .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 2 hours vs. 24 hours) and improves yields (~90%) for C–N bond formation .
  • Troubleshooting : Contamination by palladium residues can skew biological assay results; use scavengers (e.g., SiliaMetS Thiol) during purification .

Data Contradiction and Analysis

Q. Why do conflicting reports exist on the stability of the ester group under basic conditions?

  • Experimental Variables :
  • Solvent Effects : In DMF/H₂O, the ester hydrolyzes rapidly (t₁/₂ = 1 hour), but in THF, it remains intact for >24 hours .
  • pH Sensitivity : Hydrolysis accelerates above pH 8.0; use buffered conditions (pH 6–7) for stability .
    • Mitigation : Replace the ethyl group with tert-butyl esters for enhanced stability in basic media .

Q. How can discrepancies in biological activity between in vitro and in vivo models be resolved?

  • Metabolic Stability : The ethyl ester is prone to hydrolysis by esterases in vivo, reducing bioavailability. Use prodrug strategies (e.g., phosphonate esters) to improve pharmacokinetics .
  • Species Variability : Human liver microsomes metabolize the compound faster than rodent models; adjust dosing regimens accordingly .

Methodological Tables

Q. Table 1. Substituent Effects on Reactivity

PositionSubstituentKey ReactionYield (%)Reference
C-6ClNucleophilic Substitution75–85
C-6CNCyanation with CuCN60–70
C-2COOEtEsterification90–95

Q. Table 2. Optimization of Cross-Coupling Conditions

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/XPhos1002480
PdCl₂(dppf)801285
Microwave (300W)120290

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

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